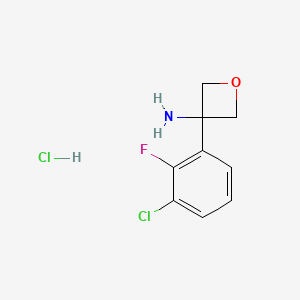







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:19])=[C:4]([C:8]2([NH:12]S(C(C)(C)C)=O)[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.Cl>CO>[ClH:1].[Cl:1][C:2]1[C:3]([F:19])=[C:4]([C:8]2([NH2:12])[CH2:9][O:10][CH2:11]2)[CH:5]=[CH:6][CH:7]=1 |f:3.4|
|


|
Name
|
2-methyl-propane-2-sulfinic acid [3-(3-chloro-2-fluoro-phenyl)-oxetan-3-yl]-amide
|
|
Quantity
|
940 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C=CC1)C1(COC1)NS(=O)C(C)(C)C)F
|
|
Name
|
|
|
Quantity
|
0.922 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The material thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification in the next step
|
|
Type
|
CUSTOM
|
|
Details
|
0.86 min.
|
|
Duration
|
0.86 min
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.ClC=1C(=C(C=CC1)C1(COC1)N)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |